molecular formula C13H13N5O2S2 B11002579 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Katalognummer: B11002579
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: GRXAXDYKSIHQGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. The pyrazole ring at position 2 of the thiadiazole is further substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 4. This hybrid structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial, antifungal, and kinase-modulating properties .

Eigenschaften

Molekularformel

C13H13N5O2S2

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O2S2/c1-18-9(6-8(17-18)10-4-3-5-21-10)12(19)14-13-16-15-11(22-13)7-20-2/h3-6H,7H2,1-2H3,(H,14,16,19)

InChI-Schlüssel

GRXAXDYKSIHQGV-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)COC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Claisen-Schmidt Condensation for Pyrazole Precursor Formation

The pyrazole core is synthesized via a Claisen-Schmidt condensation between thiophene-2-carbaldehyde and ethyl acetoacetate under alkaline conditions. The resulting α,β-unsaturated ketone, 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one, undergoes cyclization with methylhydrazine in refluxing ethanol to yield 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. Subsequent oxidation with potassium permanganate in acidic medium generates the pyrazole-5-carboxylic acid derivative.

Key Data

ParameterValue/ObservationSource Citation
Cyclization ReagentMethylhydrazine, EtOH, Δ
Oxidation ConditionsKMnO₄, H₂SO₄, 60°C, 4 h
1^1H-NMR (Pyrazole)δ 3.32 (s, CH₃), δ 7.21–7.85 (thiophene)

Preparation of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine

Thiadiazole Ring Formation via Thiosemicarbazide Cyclization

The thiadiazole scaffold is constructed by cyclizing 2-(methoxymethyl)thiosemicarbazide with phosphorus oxychloride. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, followed by dehydration to form the 1,3,4-thiadiazole ring.

Reaction Scheme

  • Thiosemicarbazide Synthesis :
    Methoxymethyl hydrazine reacts with carbon disulfide in alkaline ethanol to yield 2-(methoxymethyl)thiosemicarbazide.

  • Cyclization :
    Treatment with POCl₃ at 0–5°C generates 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.

Spectroscopic Validation

  • IR : 3340 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N).

  • 1^1H-NMR : δ 3.40 (s, OCH₃), δ 4.60 (s, CH₂O).

Carboxamide Coupling via EDC/HOBt Activation

Amide Bond Formation Between Pyrazole and Thiadiazole

The carboxylic acid moiety of the pyrazole derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. The activated ester intermediates couple with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine at room temperature, yielding the target carboxamide.

Optimized Conditions

ParameterValueSource Citation
Coupling ReagentsEDC (1.2 eq), HOBt (1.1 eq)
SolventAnhydrous CH₃CN, 24 h, 25°C
Yield68–72% (after recrystallization)

Characterization of Final Product

  • HRMS : m/z 376.0924 [M+H]⁺ (calc. 376.0918).

  • 13^13C-NMR : δ 165.2 (C=O), 142.5 (thiadiazole C-2), 128.9 (thiophene C-2).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multicomponent Approach

A streamlined method involves concurrent pyrazole-thiadiazole assembly using hydrazonoyl halides and 3-mercapto-4-amino-5-(thiophen-2-yl)pyrazole. This route reduces intermediate isolation steps but requires stringent temperature control (0–5°C) to prevent byproduct formation.

Thiophene Functionalization Post-Cyclization

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Methylhydrazine preferentially substitutes at the pyrazole N-1 position due to steric hindrance from the thiophene group. Alternative catalysts (e.g., CeCl₃) enhance regiocontrol, improving yields to >80%.

Methoxymethyl Group Stability

The methoxymethyl substituent is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (<30°C) during thiadiazole synthesis mitigate degradation .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen.

    Biologie: Untersucht hinsichtlich seiner möglichen biologischen Aktivität, einschließlich antimikrobieller und Antikrebsaktivitäten.

    Medizin: Erforscht hinsichtlich seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten.

    Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
The compound's structural components suggest potential interactions with biological targets, making it a candidate for anticancer drug development. Research indicates that derivatives of thiadiazoles, including those similar to this compound, exhibit promising anticancer properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can inhibit DNA synthesis and target specific kinases involved in tumorigenesis, thereby demonstrating antitumor activity both in vitro and in vivo .

Mechanisms of Action
The mechanisms through which N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may exert its effects include:

  • Inhibition of DNA and RNA Synthesis: Compounds with a thiadiazole nucleus have been reported to inhibit nucleic acid synthesis without affecting protein synthesis.
  • Targeting Kinases: The heteroatoms within the thiadiazole ring can interact with key kinases involved in cancer progression .

Antimicrobial Properties

Research into thiadiazole derivatives has revealed their effectiveness against various microbial strains. The incorporation of the thiophenyl group in this compound enhances its antimicrobial potential. Studies have documented that similar compounds demonstrate activity against bacteria and fungi, suggesting that this compound could be explored for its antimicrobial applications .

Agricultural Applications

Pesticidal Activity
Compounds containing thiadiazole rings are recognized for their pesticidal properties. They have been studied for their ability to act as fungicides and insecticides. The specific structure of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may provide enhanced efficacy against agricultural pests and pathogens .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of the methoxymethyl group and the thiophenyl moiety is believed to play a significant role in enhancing the biological activities observed in various assays. Comparative studies with other thiadiazole derivatives can provide insights into how modifications affect potency and selectivity against specific targets .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInhibits DNA/RNA synthesis; targets kinases involved in tumorigenesis
AntimicrobialEffective against bacteria and fungi
PesticidalPotential use as fungicides/insecticides in agriculture

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis of Thiadiazole Derivatives : A study synthesized a series of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against various cancer cell lines. While none surpassed doxorubicin's efficacy, they demonstrated significant potential for further development .
  • Anticancer Studies : Research on newer N-Aryl derivatives indicated significant growth inhibition percentages across multiple cancer cell lines, highlighting the potential for developing targeted therapies based on structural modifications .
  • Agricultural Research : Thiadiazole-based compounds have been extensively studied for their ability to control plant pathogens, showcasing their dual role as therapeutic agents and agricultural protectants .

Wirkmechanismus

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Thiadiazole-pyrazole Methoxymethyl, methyl, thiophen-2-yl ~380.4* N/A Hybrid structure with dual heterocycles
N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m) Thiadiazole Pyridin-4-yl, 3-methoxyphenyl ~328.3 N/A Aromatic π-π interactions
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Thiadiazole Methylthio, phenyl ~253.3 N/A S-alkyl vs. O-alkyl substitution
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole Benzothiazole, 5-methylthiophen-2-yl 356.4 N/A Enhanced lipophilicity
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) Pyrazole Thiadiazole-thioacetyl, cyano 295.0 189.6 Electron-withdrawing stabilization

*Estimated based on molecular formula.

Implications for Bioactivity

  • The thiophen-2-yl group may enhance interactions with hydrophobic enzyme pockets, while the methoxymethyl substituent could improve solubility compared to S-alkyl analogues .

Biologische Aktivität

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities. The molecular formula is C11H12N4O2SC_{11}H_{12}N_4O_2S, and it features a thiophenyl group and a methoxymethyl substituent on the thiadiazole ring.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their anticancer properties. The biological activity of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be summarized as follows:

Anticancer Activity

  • Mechanism of Action : Thiadiazole compounds often exhibit their anticancer effects by inhibiting key biological pathways involved in cell proliferation and survival. This includes the inhibition of RNA and DNA synthesis, which is crucial for cancer cell replication .
  • Cell Line Studies :
    • In vitro studies have shown that derivatives of thiadiazoles can significantly reduce the viability of various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of 4.37 µM against HepG2 cells and 8.03 µM against A549 cells for related thiadiazole compounds .
    • A review highlighted several thiadiazole derivatives that demonstrated efficacy against multiple cancer types, including leukemia, melanoma, and breast cancer .
  • Molecular Docking Studies : Computational studies have supported the biological activity of these compounds by predicting strong binding affinities to target proteins involved in tumorigenesis. For example, molecular docking results indicated a total binding energy of -1.6 kcal/mol for certain derivatives .

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole derivatives in preclinical settings:

Study ReferenceCompound TestedCancer TypeIC50 (µM)Mechanism
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG24.37Inhibition of DNA synthesis
Various thiadiazolesA5498.03Induction of apoptosis
Thiadiazole derivativesMultiple cancersVariesTargeting kinases involved in cell division

Pharmacological Activities

Beyond anticancer properties, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may exhibit other pharmacological effects:

  • Antibacterial and Antifungal : Some thiadiazoles have shown activity against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds in this class often possess anti-inflammatory properties that could be beneficial in treating various inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Step 2 : Coupling the thiadiazole intermediate with a pre-synthesized pyrazole-carboxamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (>95% purity) .
    • Key Considerations : Reaction temperature and solvent choice (e.g., DMF vs. THF) critically influence yield. Ultrasound-assisted synthesis can reduce reaction time by 30–40% compared to conventional methods .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm the presence of methoxymethyl (-OCH₂O-) protons (δ ~3.4 ppm) and thiophene aromatic protons (δ ~7.1–7.3 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm .
  • FT-IR : Identify characteristic bands for amide C=O (~1680 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., variable IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric motifs .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
  • LogP Adjustment : Introduce polar substituents (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2.5 .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known thiadiazole/pyrazole interactions (e.g., COX-2, tubulin) .
  • Docking Protocol : Use AutoDock Vina with Lamarckian GA; validate with MD simulations (50 ns) to assess binding stability .
  • Key Interactions : Identify hydrogen bonds between the carboxamide group and Arg120/His90 residues in target proteins .

Q. What analytical techniques resolve structural isomerism or tautomeric forms?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing to confirm the dominant tautomer (e.g., thione vs. thiol form) .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., -20°C to 60°C) to detect tautomer equilibria .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Testing : Measure plasma concentrations post-administration to confirm systemic exposure .
  • Resistance Profiling : Perform genomic sequencing of surviving bacterial colonies to detect efflux pump upregulation .
  • Host-Microbe Interaction : Evaluate compound efficacy in a Galleria mellonella infection model to mimic host immune responses .

Tables for Key Data

Table 1 : Representative Biological Activity Data

Assay TypeModel SystemResult (IC₅₀/MIC)Reference ID
CytotoxicityHeLa cells12.3 ± 1.5 µM
Antimicrobial (MIC)S. aureus (ATCC)8.7 µg/mL
Enzyme InhibitionEGFR kinase0.45 µM

Table 2 : Synthetic Yield Optimization

SolventTemperature (°C)CatalystYield (%)
DMF80EDC/HOBt78
THF60DCC52
Toluene100None32

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.